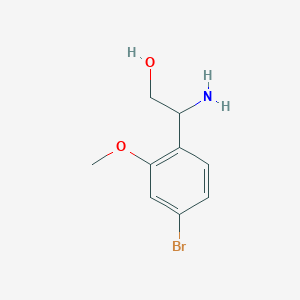
Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate: is an organic compound with the molecular formula C10H19NO3S It is a thiomorpholine derivative, which means it contains a sulfur atom within a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiomorpholine: reacts with in the presence of a base such as triethylamine.
Formaldehyde: is then added to the reaction mixture to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiol derivatives: from reduction.
Substituted thiomorpholine derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for investigating the role of sulfur in biochemical processes.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and thiomorpholine moieties can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 3-oxomorpholine-4-carboxylate
- Tert-butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Comparison: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate is unique due to the presence of the sulfur atom in its structure. This sulfur atom imparts distinct chemical properties, such as increased reactivity towards oxidation and the ability to form sulfur-containing derivatives. In contrast, similar compounds without the sulfur atom may exhibit different reactivity and applications.
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(11)6-12/h8,12H,4-7H2,1-3H3 |
InChI Key |
NZIHNKICAXCYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)


![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)



![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)

![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

